molecular formula C13H9N3O2 B5317257 furan-2-yl-(5-phenyl-2H-triazol-4-yl)methanone

furan-2-yl-(5-phenyl-2H-triazol-4-yl)methanone

Cat. No.: B5317257
M. Wt: 239.23 g/mol
InChI Key: DEYFPDFYCCEHOW-UHFFFAOYSA-N
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Description

Furan-2-yl-(5-phenyl-2H-triazol-4-yl)methanone is a heterocyclic compound that combines a furan ring and a triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both furan and triazole moieties in its structure imparts unique chemical and biological properties.

Properties

IUPAC Name

furan-2-yl-(5-phenyl-2H-triazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-13(10-7-4-8-18-10)12-11(14-16-15-12)9-5-2-1-3-6-9/h1-8H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYFPDFYCCEHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNN=C2C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of furan-2-yl-(5-phenyl-2H-triazol-4-yl)methanone typically involves the reaction of furan-2-carboxylic acid hydrazide with phenyl isocyanate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium hydroxide .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Furan-2-yl-

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